1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid

Description

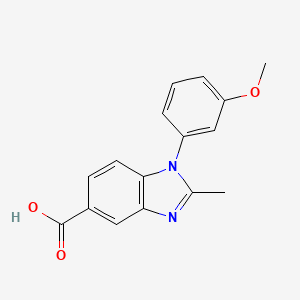

Chemical Structure: The compound features a benzimidazole core substituted with a methyl group at position 2 and a 3-methoxyphenyl group at position 1. Molecular Formula: C₁₇H₁₆N₂O₃. Molecular Weight: 296.33 g/mol . The 3-methoxyphenyl group may influence receptor binding affinity and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-10-17-14-8-11(16(19)20)6-7-15(14)18(10)12-4-3-5-13(9-12)21-2/h3-9H,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGPOZBIQYKOOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=CC(=CC=C3)OC)C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176208 | |

| Record name | 1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452088-72-1 | |

| Record name | 1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452088-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid typically involves the following steps:

Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the benzimidazole ring with a 3-methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Unfortunately, the provided search results offer limited information regarding the specific applications of 1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid. The search results primarily focus on the chemical identification, properties, and availability of the compound from various suppliers .

Chemical Information:

- Name: this compound .

- Molecular Formula: C16H14N2O3 .

- Molecular Weight: 282.29 g/mol .

- CAS Number: 452088-72-1 .

- SMILES String: CC1=NC2=C(C=CC(C(O)=O)=C2)N1C3=CC=CC(OC)=C3 .

- InChI Key: KOGPOZBIQYKOOX-UHFFFAOYSA-N .

Potential Research Use:

- The compound is offered as a chemical for research purposes by various suppliers .

- Santa Cruz Biotechnology states "For Research Use Only. Not Intended for Diagnostic or Therapeutic Use" .

- Sigma-Aldrich provides the product to early discovery researchers as part of a collection of unique chemicals and does not collect analytical data for this product. They specify that the buyer assumes responsibility to confirm product identity and/or purity, and all sales are final .

How to Obtain a Certificate of Analysis (COA):

- If a COA is not available online, you can acquire one by following the steps on the website .

- You can search for COAs by entering the product's Lot/Batch Number, found on the product label .

Where to find the compound:

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Electronic Effects

- In contrast, ortho-substituted analogs (e.g., 2-(2-hydroxyphenyl) in ) may induce steric hindrance or conformational strain . Trimethoxy substitution () increases lipophilicity (logP) but may reduce solubility, limiting bioavailability .

- Functional Groups: Hydroxyl groups () enhance solubility via hydrogen bonding but are prone to glucuronidation, reducing metabolic stability .

Pharmacological Implications

- Angiotensin II Antagonism : CV-11974 () demonstrates that substituents like tetrazole and ethoxy dramatically enhance potency. The target compound’s methoxy group may offer moderate affinity but requires empirical validation .

- Receptor Selectivity : Compounds with bulky substituents (e.g., 3,4,5-trimethoxy in ) may exhibit off-target effects due to steric clashes, whereas smaller groups (e.g., 3-methoxy) could improve selectivity .

Biological Activity

1-(3-Methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this benzimidazole derivative, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C16H15N3O3

- Molecular Weight : 282.29 g/mol

The presence of the methoxy group and the carboxylic acid moiety contributes to its biological activity, influencing its interaction with various biological targets.

Synthesis of this compound

The synthesis typically involves the condensation of appropriate precursors under controlled conditions. The synthetic pathway is crucial for ensuring high yields and purity of the final product, which is essential for subsequent biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines:

- IC50 Values : The compound demonstrated IC50 values in the micromolar range against several cancer types, indicating potent anticancer properties. For instance, derivatives of benzimidazole have been reported to induce apoptosis in leukemic cells, with IC50 values as low as 3 μM .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Induction of apoptosis via caspase activation |

| U-937 (Leukemia) | 3 | S/G2 cell cycle arrest |

| HCT-116 (Colon) | 0.19 | DNA strand breaks and PARP cleavage |

The mechanism through which this compound exerts its anticancer effects includes:

- Apoptosis Induction : The compound has been shown to downregulate pro-apoptotic proteins while upregulating anti-apoptotic proteins, leading to enhanced apoptosis in cancer cells.

- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with this compound results in cell cycle arrest at the S/G2 phase, disrupting normal cellular proliferation .

Case Studies

Recent literature has reported on various derivatives of benzimidazole compounds, including our compound of interest. A notable study found that structural modifications significantly affect biological activity. For example, compounds with electron-withdrawing groups at specific positions exhibited enhanced potency against cancer cell lines .

Example Study

In a comparative study involving multiple benzimidazole derivatives, it was observed that:

- Compound Variants : Variants with similar structural motifs but different substituents showed varying degrees of cytotoxicity, suggesting that careful design can optimize therapeutic efficacy.

- Therapeutic Potential : The findings support further development of these compounds as potential chemotherapeutic agents due to their favorable profiles in preclinical models .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-methoxyphenyl)-2-methyl-1H-benzimidazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via condensation of substituted diamines (e.g., 3,4-diaminobenzoic acid derivatives) with appropriate aldehydes or ketones under acidic conditions. For example, formic acid in 4N HCl facilitates cyclization to form the benzimidazole core . Post-synthetic modifications, such as esterification (using H₂SO₄/EtOH under reflux) or hydrazide formation, are employed to improve solubility or enable further functionalization . Yield optimization requires precise control of temperature, stoichiometry, and catalysts (e.g., EDC for amide coupling) .

Q. How can NMR and mass spectrometry be utilized to confirm the structure and purity of this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include the methoxy group (δ ~3.8 ppm for -OCH₃), aromatic protons (δ 6.5–8.5 ppm for benzimidazole and substituted phenyl rings), and carboxylic acid protons (δ ~12–13 ppm if unesterified) .

- Mass Spectrometry : ESI-MS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the benzimidazole backbone .

- Purity is assessed via HPLC with UV detection (λ ~254 nm), leveraging the compound’s aromatic absorbance .

Q. What are the primary biological targets explored for benzimidazole-5-carboxylic acid derivatives, and what assays are used for initial screening?

- Methodological Answer : Common targets include topoisomerases (DNA replication enzymes) and tyrosine kinases (signaling proteins). Assays include:

- Topoisomerase II Inhibition : Gel electrophoresis to assess DNA relaxation inhibition .

- Antimicrobial Activity : Broth microdilution for MIC determination against bacterial/fungal strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation/functionalization of the benzimidazole core be addressed?

- Methodological Answer :

- C2 vs. N1 Selectivity : Rhodium-catalyzed C–H activation enables selective alkylation at the C2 position, avoiding N1 side reactions .

- Protecting Groups : Temporary protection of the carboxylic acid (e.g., ethyl ester formation) prevents unwanted side reactions during modifications .

- Computational Modeling : DFT calculations predict reactive sites based on electron density maps, guiding synthetic design .

Q. What strategies improve solubility and bioavailability of this hydrophobic benzimidazole derivative for in vivo studies?

- Methodological Answer :

- Prodrug Design : Conversion to ethyl esters or hydrazides enhances solubility; enzymatic cleavage in vivo regenerates the active carboxylic acid .

- Metal Complexation : Transition metals (e.g., Zn²⁺, Cu²⁺) form coordination complexes with the carboxylic acid and benzimidazole nitrogen, improving membrane permeability .

- Nanoparticle Encapsulation : Polymeric nanoparticles (e.g., PLGA) enable controlled release and reduce systemic toxicity .

Q. How do structural modifications (e.g., substituent position on the phenyl ring) alter biological activity?

- Methodological Answer :

- Meta-Substitution : The 3-methoxyphenyl group enhances steric compatibility with hydrophobic enzyme pockets (e.g., androgen receptor antagonists) .

- Comparative SAR Studies : Replace the methoxy group with nitro (-NO₂) or trifluoromethyl (-CF₃) to evaluate electronic effects on binding affinity .

- Crystallography : Co-crystallization with target proteins (e.g., topoisomerase II) reveals hydrogen bonding and π-π stacking interactions .

Q. How can conflicting data on antitumor efficacy across studies be resolved?

- Methodological Answer :

- Standardized Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .

- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

- Dose-Response Curves : IC₅₀ comparisons across studies using normalized viability assays (e.g., ATP-based luminescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.